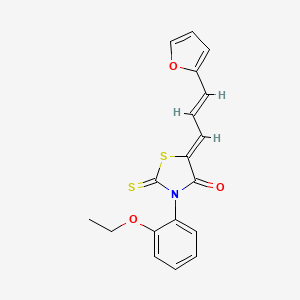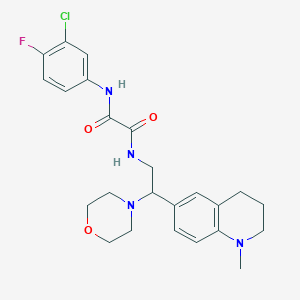![molecular formula C20H21Cl2N3O B3008679 (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one CAS No. 866136-15-4](/img/structure/B3008679.png)
(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a Schiff base, which is a class of organic compounds typically characterized by a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. The specific compound mentioned has a complex structure that includes a piperidine ring, a phenyl group, and a hydrazone moiety with dichlorophenyl substitution. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions and the formation of Schiff bases through the condensation of an amine with a carbonyl compound. For instance, the synthesis of the compound in paper involved a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride. This suggests that the synthesis of the compound might also involve a substitution reaction, possibly starting with a piperidine derivative and a dichlorophenyl hydrazine.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectroscopic techniques and X-ray diffraction studies. For example, the piperidine ring in the compound from paper adopts a chair conformation, which is a common and stable conformation for six-membered rings. The geometry around the sulfur atom in the same compound is distorted tetrahedral. By analogy, the compound may also exhibit a stable chair conformation for its piperidine ring and a specific geometry around its functional groups, which could be elucidated using similar techniques.
Chemical Reactions Analysis
Schiff bases like the one described are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic addition reactions. The presence of the dichlorophenyl group may also influence the reactivity of the compound, potentially making it more electrophilic and susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be quite diverse, depending on their specific substituents and structure. The compound from paper was found to be thermally stable in the range of 20-170°C, suggesting that the compound might also exhibit thermal stability, although the exact range would need to be determined experimentally. The presence of intermolecular hydrogen bonds and other non-covalent interactions such as C—Cl···π and π···π interactions in the compound from paper indicates that similar interactions might be present in the compound , affecting its melting point, solubility, and crystal packing.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : This compound can be synthesized through base-catalyzed Claisen-Schmidt condensation reactions and is characterized using techniques like FT-IR and X-ray diffraction. The crystal structure is stabilized through weak intermolecular interactions, as observed in similar compounds (Salian et al., 2018).
Molecular Structures and Interactions
- Hirshfeld Surface Analysis : The molecular structure of similar compounds exhibits certain dihedral angles and intra molecular hydrogen bonds, with crystal structure stabilization analyzed using Hirshfeld surfaces and 2D fingerprint plots (Salian et al., 2018).
- Crystal Structures of Derivatives : Studies on closely related compounds show that piperidine rings in these molecules adopt chair conformations, contributing to the stability and interactions of the molecule (Parvez et al., 2014).
Potential Therapeutic Applications
- Cytotoxic Activity : Derivatives of this compound have shown promising results in cytotoxic activity against tumor cell lines, indicating potential therapeutic applications in cancer treatment (Flefel et al., 2015).
Molecular and Electronic Properties
- Spectral Techniques for Characterization : The compound and its derivatives have been characterized using various spectral techniques, such as FT-IR, FT-Raman, and NMR, to understand their molecular structure and properties (Alphonsa et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : This chemical framework is used as a base for synthesizing a range of novel compounds, potentially useful in various chemical and pharmaceutical applications (Gu et al., 2014).
Propriétés
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-16-9-10-18(17(22)13-16)23-24-19(14-25-11-5-2-6-12-25)20(26)15-7-3-1-4-8-15/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCVVBPCFPBODW-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C(=N\NC2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)


![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)